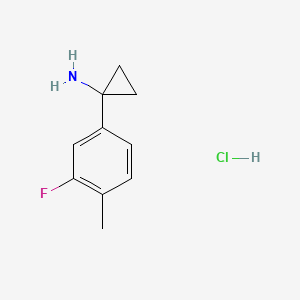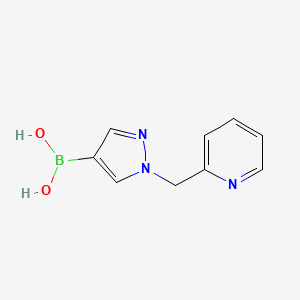
1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid is a boronic acid derivative that has gained significant attention in recent years due to its versatile applications in various fields of science. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a pyridin-2-ylmethyl group. The unique structure of this compound makes it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyrazole with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of {1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
{1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, substituted pyrazoles, and borane derivatives. These products have diverse applications in organic synthesis and material science.
Scientific Research Applications
Chemistry
In chemistry, {1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid is widely used as a building block for the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable tool in the development of new synthetic methodologies.
Biology
In biological research, this compound is used as a probe for studying enzyme activity and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for the detection and quantification of biomolecules.
Medicine
In medicinal chemistry, {1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid is explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes and modulate biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and catalysts. Its unique chemical properties contribute to the development of high-performance materials with improved stability and functionality.
Mechanism of Action
The mechanism of action of {1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. Additionally, the pyrazole and pyridine rings can participate in π-π stacking and hydrogen bonding interactions, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
Uniqueness
{1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-yl}boronic acid stands out due to its unique combination of a boronic acid group with a pyrazole and pyridine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in science and industry.
Properties
Molecular Formula |
C9H10BN3O2 |
|---|---|
Molecular Weight |
203.01 g/mol |
IUPAC Name |
[1-(pyridin-2-ylmethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c14-10(15)8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6,14-15H,7H2 |
InChI Key |
UDONZSQKNUXPTD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)CC2=CC=CC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15050771.png)
![1-methoxy-4-[(Z)-2-nitroethenyl]benzene](/img/structure/B15050775.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B15050777.png)
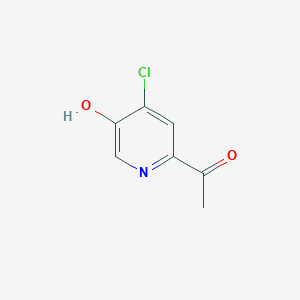
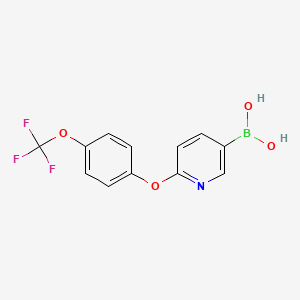
![3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile](/img/structure/B15050798.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050801.png)
![[(Pyrrolidin-1-yl)methyl]boronic acid](/img/structure/B15050816.png)
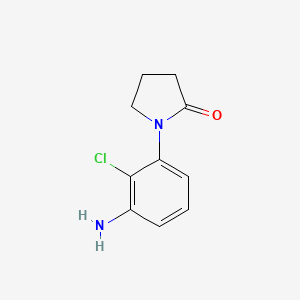
![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B15050833.png)
![3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B15050834.png)
![1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15050853.png)
